molecular formula C14H22ClNO2 B12743973 DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride CAS No. 87252-95-7

DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride

Cat. No.: B12743973
CAS No.: 87252-95-7
M. Wt: 271.78 g/mol
InChI Key: YEABVDLUUMXUSN-UHFFFAOYSA-N
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Description

DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride is a chemical compound with the molecular formula C14H21NO2·HCl and a molecular weight of 271.787 g/mol . This compound is a derivative of beta-alanine, where the amino group is substituted with a phenyl group and the carboxyl group is esterified with isopentyl alcohol. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride typically involves the esterification of DL-3-Phenyl-beta-alanine with isopentyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

    Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a Lewis acid catalyst.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Hydrolysis: DL-3-Phenyl-beta-alanine and isopentyl alcohol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, such as carboxylic acids or alcohols.

Scientific Research Applications

DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with receptors and other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isopentyl group provides distinct steric and electronic properties compared to other ester derivatives, making it valuable for specific applications in research and industry .

Properties

CAS No.

87252-95-7

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

3-methylbutyl 3-amino-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-11(2)8-9-17-14(16)10-13(15)12-6-4-3-5-7-12;/h3-7,11,13H,8-10,15H2,1-2H3;1H

InChI Key

YEABVDLUUMXUSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)CC(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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